molecular formula C12H9N3O2 B1521550 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde CAS No. 1193390-48-5

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde

Cat. No.: B1521550
CAS No.: 1193390-48-5
M. Wt: 227.22 g/mol
InChI Key: GSZMRIRFXQMCGZ-UHFFFAOYSA-N
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Description

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde is a heterocyclic compound with a complex structure that includes a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinazoline core, followed by functionalization to introduce the aldehyde group at the 3-position and the methyl group at the 2-position.

    Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carboxylic acid.

    Reduction: 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.

Mechanism of Action

The mechanism by which 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde: Lacks the 9-oxo group.

    9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde: Lacks the 2-methyl group.

    2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline: Lacks the aldehyde group.

Uniqueness

The presence of both the 2-methyl and 9-oxo groups, along with the aldehyde functionality, makes 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1193390-48-5

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde

InChI

InChI=1S/C12H9N3O2/c1-7-9(6-16)11-13-10-5-3-2-4-8(10)12(17)15(11)14-7/h2-6,14H,1H3

InChI Key

GSZMRIRFXQMCGZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O

Origin of Product

United States

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